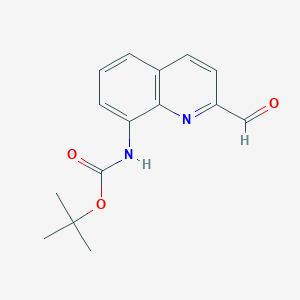

Tert-butyl (2-formylquinolin-8-yl)carbamate

説明

Tert-butyl (2-formylquinolin-8-yl)carbamate is a specialized organic compound featuring a quinoline core substituted with a formyl group at the 2-position and a tert-butyl carbamate moiety at the 8-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of redox-sensitive probes for drug delivery systems. Its reactive formyl group enables further functionalization, such as reduction to hydroxymethyl derivatives, which are pivotal in designing targeted therapeutic agents . The tert-butyl carbamate group acts as a protective group for amines, enhancing stability during synthetic processes. Structural characterization of this compound and its analogs often employs crystallographic tools like SHELXL and visualization software such as Mercury, though these methods are secondary to its chemical utility .

特性

IUPAC Name |

tert-butyl N-(2-formylquinolin-8-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-12-6-4-5-10-7-8-11(9-18)16-13(10)12/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVLNLWSXSAYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1N=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573646 | |

| Record name | tert-Butyl (2-formylquinolin-8-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380153-78-6 | |

| Record name | tert-Butyl (2-formylquinolin-8-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-formylquinolin-8-yl)carbamate typically involves the protection of the amino group in quinoline derivatives. One common method is the reaction of 2-aminoquinoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Tert-butyl (2-formylquinolin-8-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The carbamate group can be substituted under acidic or basic conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acidic or basic conditions, depending on the desired substitution.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

科学的研究の応用

Synthesis of Lacosamide

One of the primary applications of tert-butyl (2-formylquinolin-8-yl)carbamate is as an intermediate in the synthesis of lacosamide. Lacosamide is used to treat epilepsy and neuropathic pain, and the compound facilitates specific reactions necessary for its production.

- Mechanism : The compound undergoes condensation reactions with other amines, leading to the formation of key intermediates that are further processed into lacosamide. The reaction typically involves phase-transfer catalysis, which enhances the efficiency of the alkylation steps involved in synthesizing lacosamide derivatives .

Other Pharmaceutical Intermediates

Beyond lacosamide, this compound can be utilized to synthesize various other pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.

Diels-Alder Reactions

Recent studies have explored the use of this compound in Diels-Alder cycloaddition reactions. This reaction is crucial in organic synthesis for constructing complex cyclic structures from simpler components.

- Case Study : In a study involving the preparation of cycloadducts from this compound and various dienophiles, it was found that the reactivity could be tuned by altering substituents on the diene or dienophile, demonstrating its versatility as a synthetic building block .

Spectroscopic Studies

This compound has also been employed in spectroscopic studies to analyze its behavior under different conditions. Techniques such as NMR and LC-MS have been used to monitor reaction progress and product formation.

Summary of Findings

The applications of this compound are diverse, spanning pharmaceutical synthesis to advanced organic chemistry techniques. Its role as an intermediate in drug synthesis highlights its importance in medicinal chemistry, while its utility in cycloaddition reactions showcases its value in broader organic synthesis contexts.

作用機序

The mechanism of action of tert-butyl (2-formylquinolin-8-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The quinoline moiety can interact with various biological receptors, influencing cellular pathways and processes .

類似化合物との比較

Reactivity and Functional Group Analysis

- Formyl Group Utility: The formyl group in the target compound allows versatile transformations, such as reductive amination or condensation reactions, which are absent in analogs like the tetrahydroquinolin derivative (). For instance, NaBH₄-mediated reduction of the formyl group yields hydroxymethyl derivatives critical for conjugating drug payloads in delivery systems .

- Protective Groups: While the tert-butyl carbamate is a common protective group across all compounds, its position and adjacent substituents influence reactivity.

Pharmacological and Physicochemical Properties

- Lipophilicity: The tetrahydroquinolin derivative () exhibits increased lipophilicity due to saturation of the quinoline ring, which may improve blood-brain barrier penetration compared to the aromatic quinoline core of the target compound .

- Metabolic Stability : Methoxy-substituted analogs () demonstrate enhanced metabolic stability over formyl-containing compounds, as the formyl group is prone to oxidation or enzymatic degradation .

Research Findings and Implications

Functional Group Trade-offs : The formyl group’s reactivity, while advantageous for derivatization, limits the target compound’s stability under physiological conditions. In contrast, methoxy and saturated analogs prioritize stability over versatility .

Stereochemical Considerations : highlights the importance of stereochemistry in biological activity. The (1S,4S) and (1R,4R) diastereomers exhibit distinct binding affinities, emphasizing the need for enantioselective synthesis .

Scalability Challenges : The target compound’s synthesis is more scalable due to straightforward formylation steps, whereas methoxycyclohexyl derivatives require resource-intensive purification to isolate stereoisomers .

生物活性

Tert-butyl (2-formylquinolin-8-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-formylquinoline with tert-butyl carbamate under specific conditions. The general procedure includes:

-

Reagents :

- 2-formylquinoline

- Tert-butyl carbamate

- Catalysts (if necessary)

-

Reaction Conditions :

- Solvent: Commonly dichloromethane or dimethylformamide.

- Temperature: Typically maintained at room temperature or slightly elevated depending on the reaction kinetics.

- Yield : The yield can vary based on the reaction conditions but is often optimized through adjustments in temperature and catalyst choice.

This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : It has been shown to inhibit certain proteases, which are crucial in various biological pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neural pathways.

Biological Evaluations

Recent studies have evaluated the biological activity of this compound using several assays:

-

Protease Inhibition Assays :

- Evaluated against SARS-CoV 3CL protease, showing promising inhibitory activity with IC values in the low micromolar range.

- Comparative studies with other carbamate derivatives indicate that structural modifications can significantly enhance potency.

-

Cytotoxicity Tests :

- Assessed on human liver cell lines (HepG2), where it exhibited low cytotoxicity, suggesting a favorable safety profile for further development.

-

Hemolysis Assays :

- Tested for hemolytic activity using human red blood cells, indicating minimal adverse effects at therapeutic concentrations.

Study 1: Inhibition of SARS-CoV Protease

In a study published by Benediktsdottir et al., this compound was evaluated for its ability to inhibit SARS-CoV 3CL protease. The results indicated an IC value of approximately 0.0041 μM, demonstrating high potency compared to other tested compounds .

| Compound | IC (μM) |

|---|---|

| This compound | 0.0041 |

| Control Compound A | 0.046 |

| Control Compound B | 0.23 |

Study 2: Cytotoxicity Profile

A cytotoxicity evaluation revealed that this compound had an IC greater than 100 μM in HepG2 cells, indicating low toxicity and a favorable therapeutic index .

Summary of Biological Activities

The following table summarizes the key biological activities observed for this compound:

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl (2-formylquinolin-8-yl)carbamate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of tert-butyl carbamate derivatives typically involves coupling quinoline precursors with tert-butyl carbamate groups under controlled conditions. For example, tert-butyl carbamates are often synthesized via Boc protection of amine intermediates using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) . Key optimization steps include:

- Temperature control : Maintaining reactions at 0–25°C to minimize side reactions.

- Solvent selection : Using dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and stability.

- Purification : Column chromatography or recrystallization to isolate the product (e.g., using ethyl acetate/hexane gradients) .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm for 9H in -NMR) and formylquinoline protons (aromatic signals at 7.5–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., CHNO: calculated 296.1162) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

Stability is influenced by:

- Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent decomposition .

- Light sensitivity : Use amber vials to avoid photodegradation of the formyl group .

- Moisture : Protect from humidity, as Boc groups are prone to hydrolysis in acidic/neutral aqueous conditions .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

X-ray crystallography using programs like SHELXL (for refinement) and Mercury (for visualization) can clarify bond angles, torsional strain, and hydrogen-bonding networks .

- Data collection : Use a single crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply anisotropic displacement parameters to model thermal motion accurately.

- Validation : Cross-check with PLATON or OLEX2 to identify missed symmetry or disorder .

Advanced: How should researchers address contradictory NMR and mass spectrometry data during characterization?

Methodological Answer:

Contradictions often arise from impurities or isomerization:

- Repurification : Re-run column chromatography with a different solvent system.

- Dynamic NMR : Probe temperature-dependent shifts to detect rotamers or tautomers.

- Isotopic labeling : Use -labeled precursors to confirm peak assignments .

- Tandem MS/MS : Fragment ions can distinguish structural isomers (e.g., formyl vs. acetyl groups) .

Advanced: What strategies mitigate side reactions during functionalization of the formyl group in this compound?

Methodological Answer:

The formyl group is highly reactive; control strategies include:

- Protecting groups : Temporarily mask the formyl group with acetals or hydrazones before further reactions .

- Low-temperature reactions : Perform nucleophilic additions (e.g., Grignard) at –78°C to minimize overreaction.

- Catalytic control : Use Lewis acids (e.g., BF·OEt) to direct regioselectivity .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic cycles?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : Fukui indices to identify reactive sites on the quinoline ring.

- Transition states : Simulate activation barriers for formyl group transformations.

- Solvent effects : Include implicit solvation models (e.g., PCM) to refine predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。